![molecular formula C18H20N4O3S B2711533 5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-24-3](/img/structure/B2711533.png)

5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

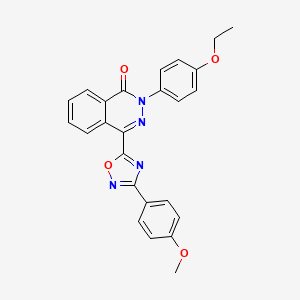

The compound contains several functional groups and structural features that are common in organic chemistry and medicinal chemistry. These include a phenyl group, a thiazole ring, a triazole ring, and a spirocyclic structure containing a piperidine ring and two ether linkages .

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, similar compounds are often synthesized using techniques such as nucleophilic substitution, cyclization reactions, and coupling reactions .Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a spirocyclic structure. This could potentially influence its chemical properties and biological activity .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of multiple rings and a relatively high molecular weight could potentially make it less soluble in water .Wissenschaftliche Forschungsanwendungen

Anticancer and Antidiabetic Applications

A study by Flefel et al. (2019) developed a novel series of spirothiazolidines analogs, demonstrating significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds in this series showed higher therapeutic indices for both alpha-amylase inhibitor and alpha-glucosidase inhibitor than other tested compounds, indicating potential applications in diabetes treatment (Flefel et al., 2019).

Antimicrobial Activities

Patel and Patel (2015) synthesized various spiro thiazolinone heterocyclic compounds, which exhibited higher antimicrobial activities as the fusion of heterocyclic rings increased (Patel & Patel, 2015).

5-Lipoxygenase Inhibitory Activity

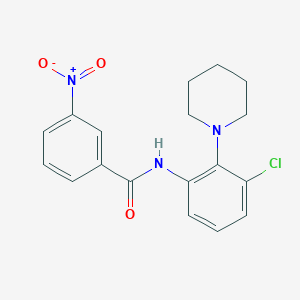

Malamas et al. (1996) discovered that azole phenoxy hydroxyureas, a new class of 5-lipoxygenase (5-LO) inhibitors, demonstrated high and selective inhibitory activity in vitro. These inhibitors showed promising results in different assays, suggesting potential in treating conditions related to 5-LO activity (Malamas et al., 1996).

Synthesis and Characterization of Heterocyclic Compounds

Xie et al. (2017) prepared novel quaternary ammonium salts with potent antimicrobial effect against common pathogens, providing insights for designing novel antimicrobial agents (Xie et al., 2017).

Antiproliferative Activity Against Cancer Cell Lines

Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against various human carcinoma cell lines, finding moderate to high inhibition activities (Flefel et al., 2017).

Epidermal Growth Factor Receptor Inhibitors

Fleita et al. (2013) designed and synthesized triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring system as potential epidermal growth factor receptor inhibitors, showing moderate antiproliferative activity against the MCF-7 cell line (Fleita et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(phenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c23-16-15(26-17-19-12-20-22(16)17)14(13-4-2-1-3-5-13)21-8-6-18(7-9-21)24-10-11-25-18/h1-5,12,14,23H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXDQRCACLGGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline hydrochloride](/img/structure/B2711450.png)

![N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2711453.png)

![4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2711454.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2711457.png)

![3-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2711458.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2711462.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2711465.png)

![(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol](/img/structure/B2711466.png)

![4-cyclopentaneamido-N-[2-(propane-1-sulfonamido)ethyl]benzamide](/img/structure/B2711469.png)